molecular formula C17H17BrN6O3 B1242092 8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-6-hydroxy-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one

8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-6-hydroxy-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one

Cat. No. B1242092
M. Wt: 433.3 g/mol
InChI Key: INGKAJAMJPKWNA-ICTHRGNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[2-(2-bromo-3-phenylprop-2-enylidene)hydrazinyl]-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione is an oxopurine.

Scientific Research Applications

Antimicrobial Activity

A study by Kandhavelu et al. (2012) synthesized various arylhydrazones, closely related to the compound , to evaluate their antimicrobial activity. They found that certain arylhydrazones exhibited significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. This suggests that similar compounds may have potential as antimicrobial agents (Kandhavelu et al., 2012).

Anticonvulsant Properties

Shaquiquzzaman et al. (2012) explored the synthesis of pyrimidine-5-carbonitrile derivatives, which are structurally related to the compound . Their research indicated that some of these derivatives showed promising anticonvulsant effects, highlighting the potential for similar compounds in the treatment of seizures (Shaquiquzzaman et al., 2012).

Nucleoside Base Derivatives

Ma et al. (2007) identified new bromophenols C-N coupled with nucleoside base derivatives from the red alga Rhodomela confervoides. These compounds, which are structurally similar to the compound , could offer insights into new therapeutic applications, especially in the realm of nucleoside analogs (Ma et al., 2007).

Synthesis of Acyclic Nucleoside and Nucleotide Analogs

Janeba et al. (2000) worked on the synthesis of acyclic nucleoside and nucleotide analogs derived from 6-amino-7H-purin-8(9H)-one. Their research contributes to understanding how variations in the purine structure, similar to the compound of interest, can lead to different biological activities, potentially useful in medicinal chemistry (Janeba et al., 2000).

Tin(IV) Complexes with Hydrazine Derivatives

Yalovskiy et al. (2016) investigated the molecular structure and properties of a tin(IV) complex with a hydrazine derivative. This study could provide insights into the use of similar compounds in complex formation, which may have applications in catalysis or material science (Yalovskiy et al., 2016).

properties

Product Name

8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-6-hydroxy-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one

Molecular Formula

C17H17BrN6O3

Molecular Weight

433.3 g/mol

IUPAC Name

8-[(2E)-2-[(Z)-2-bromo-3-phenylprop-2-enylidene]hydrazinyl]-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione

InChI

InChI=1S/C17H17BrN6O3/c1-23-14-13(15(26)21-17(23)27)24(7-8-25)16(20-14)22-19-10-12(18)9-11-5-3-2-4-6-11/h2-6,9-10,25H,7-8H2,1H3,(H,20,22)(H,21,26,27)/b12-9-,19-10+

InChI Key

INGKAJAMJPKWNA-ICTHRGNNSA-N

Isomeric SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C(=C/C3=CC=CC=C3)/Br)CCO

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC(=CC3=CC=CC=C3)Br)CCO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-6-hydroxy-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one
Reactant of Route 2
Reactant of Route 2
8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-6-hydroxy-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one
Reactant of Route 3
Reactant of Route 3
8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-6-hydroxy-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one
Reactant of Route 4
Reactant of Route 4
8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-6-hydroxy-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one
Reactant of Route 5
Reactant of Route 5
8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-6-hydroxy-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one
Reactant of Route 6
Reactant of Route 6
8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-6-hydroxy-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one

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